Scientific literature databases like Google Scholar: or ScienceDirect: don't yield significant results for this specific compound in relation to published research. It's possible that 2-Formyl-5-(methylsulphonyl)benzotrifluoride might be a relatively new compound or one not widely studied yet.
2-Formyl-5-(methylsulphonyl)benzotrifluoride is a synthetic organic compound with the molecular formula and a CAS number of 1215310-75-0. This compound features a benzene ring substituted with a formyl group, a methylsulfonyl group, and three fluorine atoms. It is characterized by its high purity (≥ 97%) and is typically stored at temperatures between 0°C and 8°C to maintain stability .
The chemical reactivity of 2-Formyl-5-(methylsulphonyl)benzotrifluoride can be attributed to its electrophilic nature due to the presence of the formyl group. It can undergo several reactions, including:
Synthesis of 2-Formyl-5-(methylsulphonyl)benzotrifluoride can be achieved through several methods:
2-Formyl-5-(methylsulphonyl)benzotrifluoride has potential applications in various fields:
Interaction studies involving 2-Formyl-5-(methylsulphonyl)benzotrifluoride could focus on:
Several compounds share structural similarities with 2-Formyl-5-(methylsulphonyl)benzotrifluoride. Here are some notable comparisons:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Fluorobenzaldehyde | Aromatic aldehyde with one fluorine | Used in organic synthesis; relatively simple structure |
5-Methylsulfonyl-2-nitrobenzoic acid | Contains nitro group instead of formyl | Exhibits different reactivity due to nitro group |
Benzotrifluoride | Contains three fluorine atoms | Highly reactive; used in various industrial applications |
4-Methylbenzenesulfonamide | Sulfonamide derivative | Exhibits antibacterial properties |
The uniqueness of 2-Formyl-5-(methylsulphonyl)benzotrifluoride lies in its combination of a formyl group with both methylsulfonyl and trifluoromethyl substitutions, which may impart distinct chemical reactivity and biological activity compared to related compounds.